3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl-
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Overview
Description
3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl-: is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the third position, a phenyl group at the first position, and a keto group at the second position. It is a versatile intermediate used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Nicotinonitrile: One common method to synthesize 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- is through the hydrolysis of nicotinonitrile.
Aerobic Oxidation: Another method involves the aerobic oxidation of the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrolysis of nicotinonitrile or oxidation of the corresponding alcohol. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 3-Pyridinecarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- involves its interaction with various molecular targets and pathways. In biochemical reactions, it acts as an electrophile, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of Schiff bases and other derivatives, which are important in various biological processes .
Comparison with Similar Compounds
Pyridine-2-carboxaldehyde (Picolinaldehyde): Similar structure but with the formyl group at the second position.
Pyridine-4-carboxaldehyde (Isonicotinaldehyde): Similar structure but with the formyl group at the fourth position.
Nicotinaldehyde: Another isomer with the formyl group at the third position.
Uniqueness:
Positional Isomerism: The unique positioning of the formyl group at the third position in 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- distinguishes it from its isomers, leading to different chemical reactivity and applications.
Functional Groups: The presence of both a phenyl group and a keto group in addition to the formyl group provides unique chemical properties and reactivity compared to other pyridinecarboxaldehydes.
Properties
IUPAC Name |
2-oxo-1-phenylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUJADYMKQFGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487487 |
Source
|
Record name | 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-33-3 |
Source
|
Record name | 3-Pyridinecarboxaldehyde, 1,2-dihydro-2-oxo-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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